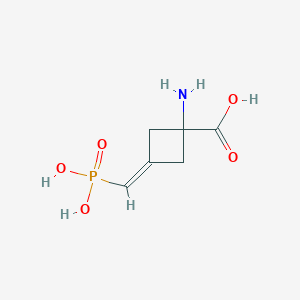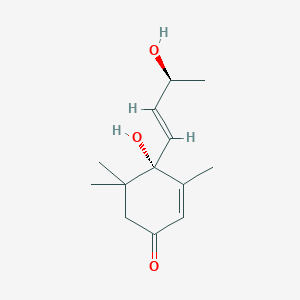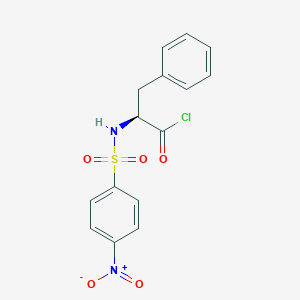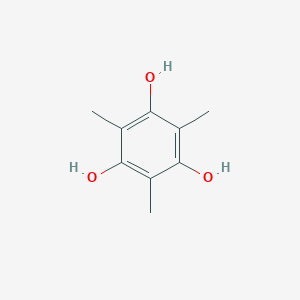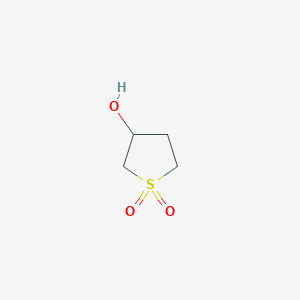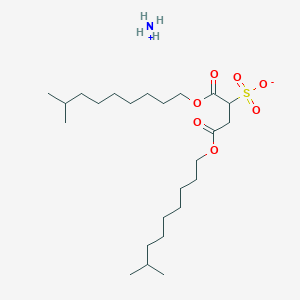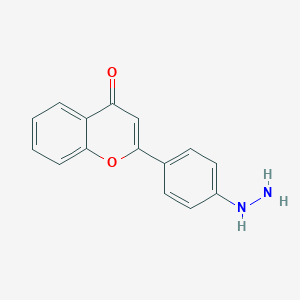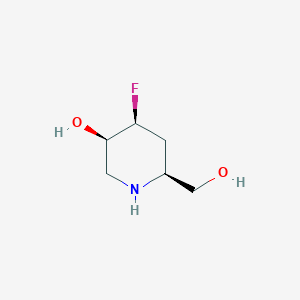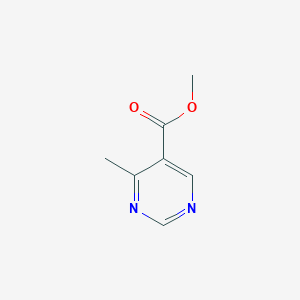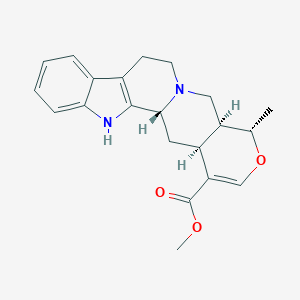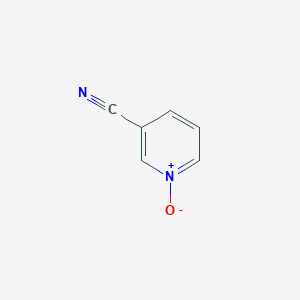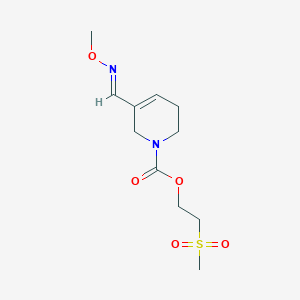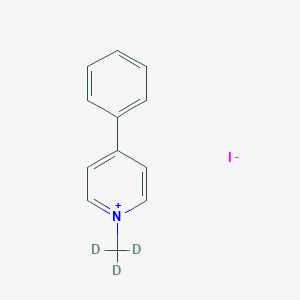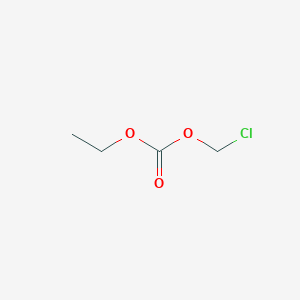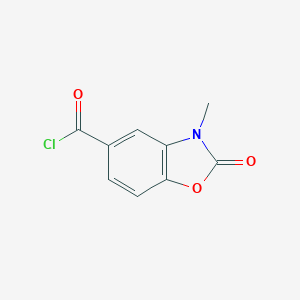
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride
概要
説明
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, also known as MBOC-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzoxazole derivatives and is widely used as a reagent in organic synthesis and biochemical research.
作用機序
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride works by reacting with amino and thiol groups in biological molecules. The reaction leads to the formation of covalent bonds between 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride and the target molecule, resulting in the modification of the molecule. This modification can be used to study the structure and function of biological molecules, as well as to develop new drugs and therapies.
生化学的および生理学的効果
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been used to modify enzymes and receptors, resulting in changes in their activity and function. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has also been used to study protein-protein interactions and protein-DNA interactions. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been used to develop new imaging agents for the detection of cancer and other diseases.
実験室実験の利点と制限
One of the major advantages of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its ease of use and versatility. It can be used in a wide range of applications, from peptide synthesis to protein modification. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is stable and has a long shelf life, making it a reliable reagent for scientific research. However, one limitation of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its potential toxicity. It should be handled with care and disposed of properly to avoid any negative effects on the environment or human health.
将来の方向性
There are many potential future directions for the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research. One area of interest is the development of new imaging agents for the detection of cancer and other diseases. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could also be used to study the structure and function of proteins and enzymes, leading to the development of new drugs and therapies. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength. Overall, the potential applications of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research are vast and exciting.
Conclusion
In conclusion, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is a versatile and valuable reagent for scientific research. Its unique properties and potential applications make it an important tool for the study of biological molecules and the development of new drugs and therapies. The synthesis method for 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is simple and efficient, making it easily accessible for scientific research. While there are some limitations to the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, its potential for future applications is vast and exciting.
科学的研究の応用
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptides and proteins, as well as in the preparation of fluorescent probes for biochemical assays. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is also used in the modification of amino acids and nucleotides, which are important building blocks of biological molecules. The unique properties of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride make it an ideal reagent for these applications.
特性
CAS番号 |
154780-55-9 |
|---|---|
製品名 |
3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride |
分子式 |
C9H6ClNO3 |
分子量 |
211.6 g/mol |
IUPAC名 |
3-methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c1-11-6-4-5(8(10)12)2-3-7(6)14-9(11)13/h2-4H,1H3 |
InChIキー |
VCXBKLPKJSJTFN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O |
正規SMILES |
CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O |
同義語 |
5-Benzoxazolecarbonyl chloride, 2,3-dihydro-3-methyl-2-oxo- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

